5-(Tert-butyl)isoindolin-1-one 5-(Tert-butyl)isoindolin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609448
InChI: InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

5-(Tert-butyl)isoindolin-1-one

CAS No.:

Cat. No.: VC13609448

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

5-(Tert-butyl)isoindolin-1-one -

Specification

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 5-tert-butyl-2,3-dihydroisoindol-1-one
Standard InChI InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14)
Standard InChI Key YMBHALKPLMZOAA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name is 5-tert-butyl-2,3-dihydroisoindol-1-one, with a molecular weight of 189.25 g/mol. Its canonical SMILES representation (CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2) delineates the isoindolin-1-one core, tert-butyl group, and lactam functionality . X-ray crystallographic studies of related isoindolin-1-one derivatives reveal planar aromatic systems and non-covalent interactions critical for target binding .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO
Molecular Weight189.25 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (Carbonyl O and NH)

The tert-butyl group enhances lipophilicity, improving membrane permeability, while the lactam moiety facilitates hydrogen bonding with biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via Ugi-azide multicomponent reactions (MCRs) followed by cyclization. A representative protocol involves:

  • Ugi-azide reaction: Condensation of tert-butyl isocyanide, an aldehyde, an amine, and trimethylsilyl azide.

  • Cycloaddition: Intramolecular Diels-Alder (DA) reaction to form the isoindolinone core .

  • Aromatization: Oxidative removal of bridging oxygen atoms to yield the final product .

For example, reacting 5-(tert-butyl)phthalic anhydride with ammonium carbonate under reflux produces 5-(tert-butyl)isoindoline-1,3-dione, which is subsequently reduced to the target compound .

Recent Advances in Synthesis

Recent studies optimized yields (up to 76%) using microwave-assisted synthesis and chiral catalysts . Key modifications include:

  • Solvent systems: Tetrahydrofuran (THF)/water mixtures improve reaction homogeneity .

  • Temperature control: Reactions at 60°C minimize side-product formation .

  • Protecting groups: tert-Butoxycarbonyl (Boc) groups prevent lactam ring hydrolysis during purification .

Pharmacological Applications

Anticancer Activity

5-(Tert-butyl)isoindolin-1-one derivatives inhibit WDR5, a chromatin-associated protein overexpressed in leukemia and solid tumors . Structure-activity relationship (SAR) studies demonstrate:

  • Subsite S7 binding: The tert-butyl group occupies hydrophobic pockets, enhancing binding affinity (Ki < 20 pM) .

  • Cellular potency: Derivatives exhibit GI₅₀ values of 38 nM in MV4:11 leukemia cells, with 210-fold selectivity over normal cells .

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL, attributed to membrane disruption via hydrophobic interactions.

Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes improves aqueous solubility (from 0.12 mg/mL to 4.7 mg/mL) and bioavailability in murine models .

Targeted Therapies

Conjugation with folate ligands enhances tumor-specific uptake, reducing off-target effects in xenograft studies .

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